

DW10075: A Technical Overview of a Novel VEGFR Inhibitor

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Compound of Interest		
Compound Name:	DW10075	
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A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

DW10075 is a novel, selective, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), demonstrating significant anti-tumor activities in both preclinical in vitro and in vivo models.[1] Developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, **DW10075** represents a promising anti-angiogenic agent for cancer therapy.[1][2] This technical guide provides an in-depth overview of the core scientific data and experimental protocols related to **DW10075**, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

DW10075 functions as a potent and highly selective inhibitor of the VEGF/VEGFR signaling pathway, a critical mediator of angiogenesis required for tumor growth and metastasis.[1][3] The compound, chemically identified as 6-((2-((3-acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide, exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3.[1] This inhibition blocks the downstream signaling cascade initiated by VEGF, thereby suppressing endothelial cell proliferation, migration, and tube formation, which are all essential processes for the formation of new blood vessels.[1]



Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of **DW10075** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of **DW10075**[1]

Kinase Target	IC50 (nmol/L)	
VEGFR-1 (Flt-1)	6.4	
VEGFR-2 (KDR)	0.69	
VEGFR-3 (Flt-4)	5.5	
FGFR	>10,000	
PDGFR	>10,000	
Other 18 kinases	No significant inhibition at 10 μmol/L	

Table 2: Anti-proliferative Activity of **DW10075** in Human Cancer Cell Lines[1]

Cell Line	Cancer Type	IC50 (µmol/L)
U87-MG	Glioblastoma	2.2
A375	Melanoma	22.2
20 other cell lines	Various	Ranging from 2.2 to 22.2

Table 3: In Vivo Anti-tumor Efficacy of **DW10075** in U87-MG Xenograft Model[1]

Treatment Group	Dosage	Tumor Growth Inhibition
DW10075	500 mg/kg/day (oral)	Significant suppression

Key Experimental Protocols

Foundational & Exploratory





This section details the methodologies for the key experiments cited in the primary research on **DW10075**.[1]

- 1. In Vitro Tyrosine Kinase Activity Assay
- Method: Enzyme-Linked Immunosorbent Assay (ELISA)
- Protocol: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains were
 used. The assay was performed in 96-well plates coated with a substrate peptide. **DW10075**at various concentrations was pre-incubated with the kinase and ATP. The phosphorylation of
 the substrate was detected using a specific antibody and a colorimetric substrate. The IC50
 values were calculated from the dose-response curves.
- 2. Western Blot Analysis of Intracellular Signaling
- Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs)
- Protocol: HUVECs were starved and then pre-treated with **DW10075** before stimulation with VEGF. Cell lysates were prepared and subjected to SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against phosphorylated and total VEGFR-2, and downstream signaling proteins. Detection was performed using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system.
- 3. Cell Proliferation Assays
- Endothelial Cells (HUVECs): CCK-8 assay was used to measure cell viability after treatment with **DW10075** in the presence of VEGF.
- Tumor Cells: Sulforhodamine B (SRB) assay was employed to determine the antiproliferative activity of **DW10075** against a panel of 22 human cancer cell lines.
- 4. Cell Migration and Tube Formation Assays
- Migration Assay: A wound-healing assay or a Transwell migration assay was used. HUVECs were grown to confluence, a scratch was made, and the cells were treated with **DW10075** and VEGF. The migration of cells into the wounded area was monitored and quantified.

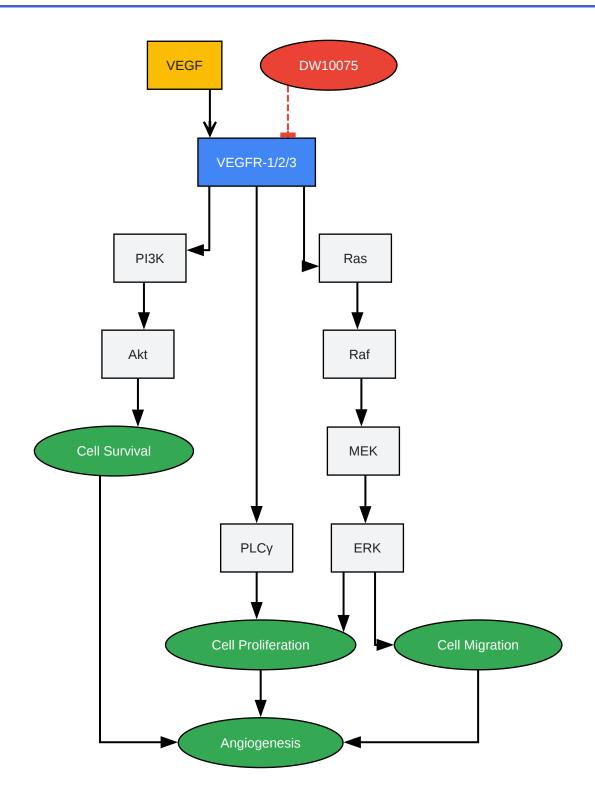


- Tube Formation Assay: HUVECs were seeded on Matrigel-coated plates and treated with DW10075 and VEGF. The formation of capillary-like structures was observed and quantified under a microscope.
- 5. In Vivo Tumor Xenograft Model
- Animal Model: Nude mice bearing U87-MG human glioblastoma xenograft tumors.
- Protocol: Once tumors reached a palpable size, mice were randomized into control and treatment groups. DW10075 was administered orally at a dose of 500 mg/kg/day for two weeks. Tumor volume was measured regularly. At the end of the study, tumors were excised for immunohistochemical analysis of CD31 (a marker of angiogenesis) and Ki67 (a marker of proliferation).

Visualizations

Signaling Pathway Diagram



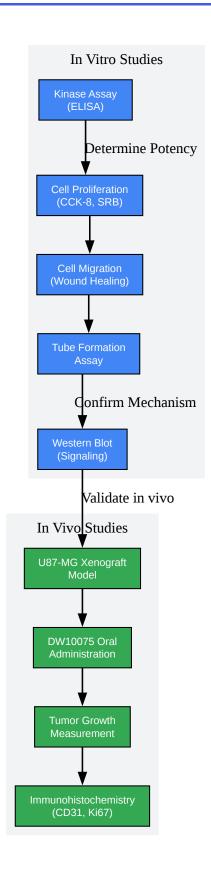


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Caption: VEGFR Signaling Pathway Inhibition by DW10075.

Experimental Workflow Diagram





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Caption: Preclinical Evaluation Workflow for **DW10075**.



Conclusion

DW10075 has demonstrated a promising preclinical profile as a potent and selective inhibitor of VEGFRs. Its ability to effectively block the VEGF signaling pathway translates to significant anti-angiogenic and anti-tumor activities. The comprehensive data presented in this guide underscore the potential of **DW10075** as a candidate for further clinical development in oncology. While initial studies are encouraging, further investigation into acquired drug resistance is warranted.[4][5] The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these foundational studies.

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